Cas no 1221923-43-8 (Pinobanksin 3-(2-methyl)butyrate)

Pinobanksin 3-(2-methyl)butyrate 化学的及び物理的性質
名前と識別子
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- 1221923-43-8
- Pinobanksin 3-(2-methyl)butyrate
- AKOS040762689
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- インチ: InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1
- InChIKey: ZDDSHWOLTYMTJG-VEQZCADJSA-N
- ほほえんだ: CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 356.12598835g/mol
- どういたいしつりょう: 356.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: Solid
Pinobanksin 3-(2-methyl)butyrate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Pinobanksin 3-(2-methyl)butyrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5486-1 mL * 10 mM (in DMSO) |
Pinobanksin 3-(2-methyl)butyrate |
1221923-43-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 15400 | 2023-09-15 | |
TargetMol Chemicals | TN5486-1 ml * 10 mm |
Pinobanksin 3-(2-methyl)butyrate |
1221923-43-8 | 1 ml * 10 mm |
¥ 15400 | 2024-07-19 | ||
TargetMol Chemicals | TN5486-5mg |
Pinobanksin 3-(2-methyl)butyrate |
1221923-43-8 | 5mg |
¥ 12980 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71950-5 mg |
Pinobanksin 3-(2-methyl)butyrate |
1221923-43-8 | 5mg |
¥5760.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5486-5 mg |
Pinobanksin 3-(2-methyl)butyrate |
1221923-43-8 | 98% | 5mg |
¥ 12,980 | 2023-07-10 |
Pinobanksin 3-(2-methyl)butyrate 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Pinobanksin 3-(2-methyl)butyrateに関する追加情報
Pinobanksin 3-(2-methyl)butyrate (CAS No. 1221923-43-8): A Comprehensive Overview of Its Biochemical Profile and Emerging Therapeutic Applications
Pinobanksin 3-(2-methyl)butyrate, a naturally occurring polyphenolic compound with the chemical identifier CAS No. 1221923-43-8, has garnered significant attention in the field of pharmaceutical research due to its remarkable biological activities. This compound, derived from various plant sources, particularly those belonging to the genus Pinus, exhibits a wide spectrum of pharmacological properties that make it a promising candidate for therapeutic intervention in multiple diseases. The unique structural features of Pinobanksin 3-(2-methyl)butyrate, characterized by its phenolic moiety and ester group, contribute to its potent antioxidant, anti-inflammatory, and neuroprotective effects.
The biochemical profile of Pinobanksin 3-(2-methyl)butyrate has been extensively studied in recent years, revealing its ability to modulate various cellular pathways. One of the most notable aspects of this compound is its interaction with mitochondrial dysfunction, a key factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that Pinobanksin 3-(2-methyl)butyrate can enhance mitochondrial biogenesis and improve ATP production, thereby mitigating oxidative stress and protecting neuronal cells from damage.
In addition to its mitochondrial effects, Pinobanksin 3-(2-methyl)butyrate has been shown to exert significant anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By modulating inflammatory pathways, Pinobanksin 3-(2-methyl)butyrate may offer therapeutic benefits in conditions like rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer. The compound's ability to suppress NF-κB activation, a central regulator of inflammation, further underscores its potential as an anti-inflammatory agent.
The therapeutic potential of Pinobanksin 3-(2-methyl)butyrate has also been explored in the context of metabolic disorders. Emerging research suggests that this compound can improve insulin sensitivity and enhance glucose uptake in adipocytes and myocytes. By activating AMPK (adenosine monophosphate-activated protein kinase) and enhancing PPARγ (peroxisome proliferator-activated receptor gamma) expression, Pinobanksin 3-(2-methyl)butyrate may help regulate blood sugar levels and mitigate the risk of type 2 diabetes. These findings highlight the compound's potential as a natural remedy for metabolic syndrome.
Another area where Pinobanksin 3-(2-methyl)butyrate has shown promise is in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been observed to inhibit the growth of tumors by suppressing angiogenesis and metastasis. The mechanism behind these effects involves the modulation of multiple signaling pathways, including those involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). These findings suggest that Pinobanksin 3-(2-methyl)butyrate could be a valuable component in combinatorial cancer therapies.
The safety profile of Pinobanksin 3-(2-methyl)butyrate has also been evaluated in several preclinical studies. The compound has demonstrated low toxicity at doses relevant to therapeutic use, making it a promising candidate for clinical development. However, further research is needed to fully understand its long-term effects and potential side effects. Pharmacokinetic studies have shown that Pinobanksin 3-(2-methyl)butyrate is well-absorbed after oral administration and exhibits a reasonable bioavailability, suggesting that it could be delivered via oral formulations for clinical use.
The synthesis and isolation of Pinobanksin 3-(2-methyl)butyrate have also been optimized in recent years to ensure high purity and yield. Advances in chemical synthesis techniques have enabled researchers to produce this compound on a larger scale, making it more accessible for further investigation. Additionally, extraction methods from natural sources have been refined to maximize the yield while minimizing environmental impact. These advancements are crucial for the future development of Pinobanksin 3-(2-methyl)butyrate-based therapeutics.
The future direction of research on Pinobanksin 3-(2-methyl)butyrate is likely to focus on clinical trials to validate its therapeutic efficacy in human populations. Given its diverse biological activities, this compound holds promise for treating a wide range of diseases, from neurodegenerative disorders to metabolic syndromes and cancer. Collaborative efforts between academia and industry are essential to translate preclinical findings into clinical applications. Furthermore, investigating novel delivery systems such as nanoparticles or liposomes could enhance the bioavailability and targeted delivery of Pinobanksin 3-(2-methyl)butyrate.
In conclusion, Pinobanksin 3-(2-methyl)butyrate (CAS No. 1221923-43-8) is a multifaceted compound with significant therapeutic potential across various disease areas. Its ability to modulate mitochondrial function, suppress inflammation, improve metabolic health, and induce apoptosis makes it a compelling candidate for further clinical development. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play an important role in future medical treatments.
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